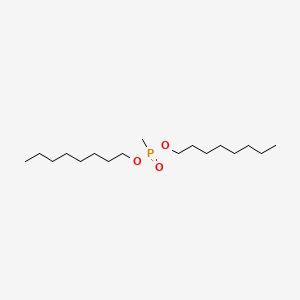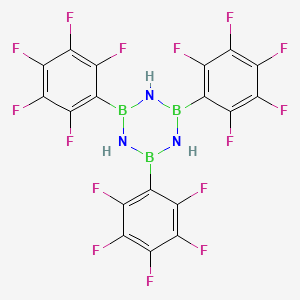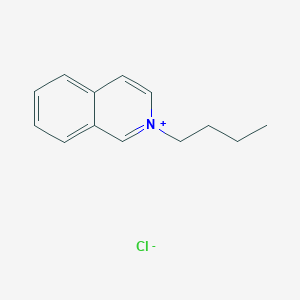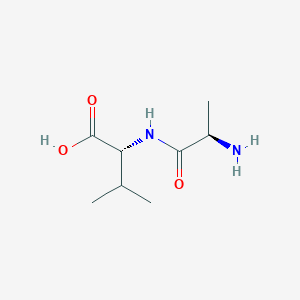
D-Valine, D-alanyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Valine, D-alanyl-: is a dipeptide composed of two amino acids: D-valine and D-alanine. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. D-Valine, D-alanyl- is known for its role in protein synthesis and its involvement in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, D-alanyl- can be achieved through several synthetic routes. One common method involves the coupling of D-valine and D-alanine using peptide bond formation techniques. This process typically requires the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and protecting groups to prevent unwanted side reactions. The reaction conditions often involve mild temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of D-Valine, D-alanyl- can be achieved through microbial fermentation processes. Microbial preparation methods are preferred due to their high stereoselectivity, mild reaction conditions, and environmentally friendly nature. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
化学反应分析
Types of Reactions: D-Valine, D-alanyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives.
科学研究应用
D-Valine, D-alanyl- has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: Plays a role in protein synthesis and is used in studies related to enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a component of peptide-based drugs.
作用机制
The mechanism of action of D-Valine, D-alanyl- involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins and peptides, influencing their structure and function. The compound may also interact with enzymes, acting as a substrate or inhibitor, thereby modulating enzymatic activity. Additionally, D-Valine, D-alanyl- can affect cellular signaling pathways, impacting various physiological processes .
相似化合物的比较
- L-Valine, L-alanyl-
- DL-Valine, DL-alanyl-
- L-Valine, D-alanyl-
Comparison: D-Valine, D-alanyl- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. Compared to its L- and DL-counterparts, D-Valine, D-alanyl- may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry .
属性
CAS 编号 |
1472-66-8 |
|---|---|
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1 |
InChI 键 |
LIWMQSWFLXEGMA-PHDIDXHHSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
![6,6-Dimethyl-6,11-dihydrobenzo[b]acridine](/img/structure/B14747193.png)
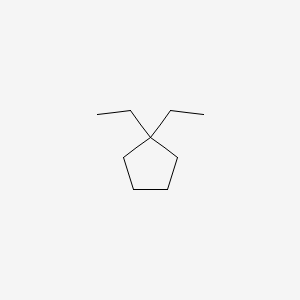
![Azuleno[4,5-B]oxirene](/img/structure/B14747199.png)
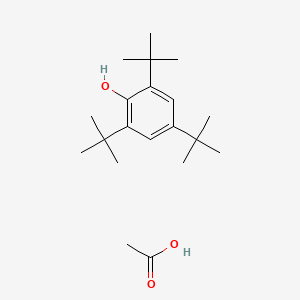
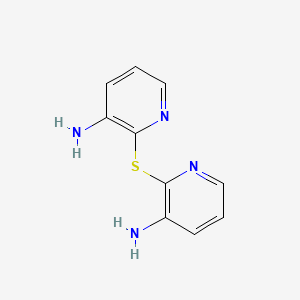
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
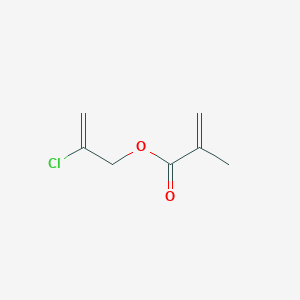
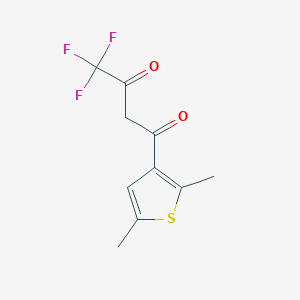
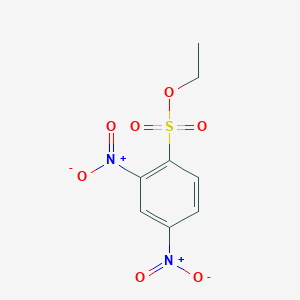
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
